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Compound of Interest

Compound Name: 16-Oxoprometaphanine

Cat. No.: B8261903

Get Quote

Disclaimer: Specific spectroscopic data for 16-Oxoprometaphanine is not readily available in

the public domain. The following guide provides a template for the spectroscopic

characterization of a complex alkaloid of the hasubanan class, such as 16-
Oxoprometaphanine. The data presented herein is hypothetical and intended to serve as a

realistic example for researchers in the field.

This technical guide is designed for researchers, scientists, and professionals in drug

development, offering a comprehensive overview of the spectroscopic techniques used to

characterize complex alkaloids. The structure of 16-Oxoprometaphanine, a hasubanan

alkaloid, presents a unique challenge for structural elucidation, necessitating a multi-faceted

spectroscopic approach.

Spectroscopic Data Summary
The complete structural assignment of a novel or complex molecule like 16-
Oxoprometaphanine relies on the synergistic interpretation of data from various spectroscopic

methods. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework,

Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS)

determines the molecular weight and fragmentation patterns.
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NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the intricate structure of alkaloids.

[1][2] For a hasubanan alkaloid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[3]

Table 1: Hypothetical ¹H NMR Data for 16-Oxoprometaphanine (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.85 d 8.2 1H Ar-H

6.72 d 8.2 1H Ar-H

4.88 d 5.5 1H H-6

4.15 s 3H OCH₃

3.85 s 3H OCH₃

3.45 d 18.5 1H H-10β

3.10 m 1H H-9

2.95 dd 12.0, 4.5 1H H-5

2.65 s 3H N-CH₃

2.50 dt 18.5, 2.5 1H H-10α

... ... ... ... ...

Table 2: Hypothetical ¹³C NMR Data for 16-Oxoprometaphanine (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

208.5 C C-16 (Oxo)

158.0 C Ar-C

145.2 C Ar-C

130.1 C Ar-C

122.5 CH Ar-CH

112.8 CH Ar-CH

92.1 CH C-6

60.5 CH C-7

56.2 CH₃ OCH₃

55.8 CH₃ OCH₃

48.5 C C-13

45.1 CH₂ C-15

42.3 CH₃ N-CH₃

38.2 CH C-9

35.5 CH₂ C-10

... ... ...

Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of an alkaloid can reveal the presence of hydroxyl, carbonyl, and aromatic moieties.

Table 3: Hypothetical IR Absorption Data for 16-Oxoprometaphanine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2925 Strong C-H (aliphatic) stretch

1715 Strong C=O (ketone) stretch

1605 Medium C=C (aromatic) stretch

1500 Strong C=C (aromatic) stretch

1240 Strong C-O (ether) stretch

1100 Medium C-N stretch

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for

the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments

reveal characteristic fragmentation patterns that aid in structural elucidation.

Table 4: Hypothetical MS Data for 16-Oxoprometaphanine

m/z Ion Type Relative Intensity (%)

341.1627 [M+H]⁺ 100

312.1494 [M+H - CO - H]⁺ 75

298.1337 [M+H - C₂H₅N]⁺ 50

284.1181 [M+H - C₃H₇N]⁺ 65

256.0865 40

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: 5-10 mg of the purified alkaloid is dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer

equipped with a cryoprobe.

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s,

and 16 scans.

¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s,

and 1024 scans.

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse

programs.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: IR spectra are recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water

containing 0.1% formic acid to a final concentration of 10 µg/mL.

Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-XS

QTof Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Data Acquisition: The ESI source parameters are set as follows: capillary voltage, 3.0 kV;

sampling cone, 40 V; source temperature, 120 °C; desolvation temperature, 350 °C. Data is

acquired in centroid mode from m/z 50 to 1000. For MS/MS, collision-induced dissociation
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(CID) is performed using argon as the collision gas with a collision energy ramp from 10 to

40 eV.

Workflow for Spectroscopic Analysis
The structural elucidation of a novel natural product follows a logical workflow, integrating data

from multiple spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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